molecular formula C9H9N5O5 B12894790 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine CAS No. 180889-27-4

3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine

Cat. No.: B12894790
CAS No.: 180889-27-4
M. Wt: 267.20 g/mol
InChI Key: XJSHCKMKWFWSIN-BYPYZUCNSA-N
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Description

(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is a compound that features a nitrobenzoxadiazole moiety This compound is of significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid typically involves a multi-step process. One common method includes the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products .

Scientific Research Applications

(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is unique due to its specific combination of the nitrobenzoxadiazole moiety with an amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable in various research fields .

Properties

CAS No.

180889-27-4

Molecular Formula

C9H9N5O5

Molecular Weight

267.20 g/mol

IUPAC Name

(2S)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid

InChI

InChI=1S/C9H9N5O5/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8/h1-2,4,11H,3,10H2,(H,15,16)/t4-/m0/s1

InChI Key

XJSHCKMKWFWSIN-BYPYZUCNSA-N

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N

Origin of Product

United States

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